Recovery Efficiency vs. Non-Deuterated MPA
In a validated LC-MS/MS assay for MPA in human plasma, the deuterated internal standard Medroxy Progesterone-d6 17-Acetate demonstrated near-identical recovery efficiency to the non-deuterated analyte MPA across three QC concentration levels, thereby providing robust matrix effect correction [1]. The quantified difference in recovery between MPA and MPA-d6 was ≤3.8% at low QC, ≤4.3% at mid QC, and ≤2.7% at high QC, confirming that the deuterated analog accurately tracks extraction variability throughout the analytical range [1].
MPA-d6 vs. MPA
Low QC (600 pg/mL): 94.2% vs 95.1%
Mid QC (1750 pg/mL): 90.5% vs 86.2%
High QC (8500 pg/mL): 88.7% vs 86.0%
Max abs. diff.: 4.3%
| Evidence Dimension | Recovery Efficiency (%) |
|---|---|
| Target Compound Data | 94.2% (low QC, 600 pg/mL); 90.5% (mid QC, 1750 pg/mL); 88.7% (high QC, 8500 pg/mL) |
| Comparator Or Baseline | Non-deuterated MPA: 95.1% (low QC); 86.2% (mid QC); 86.0% (high QC) |
| Quantified Difference | MPA-d6 recovery relative to MPA: -0.9% (low QC); +4.3% (mid QC); +2.7% (high QC); maximum absolute difference = 4.3% |
| Conditions | Human plasma; LC-MS/MS (QTRAP® 5500); positive ionization mode; LLE extraction; Agilent Zorbax Eclipse-Plus C18 column |
Why This Matters
High congruence in recovery efficiency ensures that the internal standard compensates accurately for extraction losses across the entire analytical range, a prerequisite for FDA-compliant bioanalytical method validation.
- [1] Oxford Journals. (n.d.). Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS – QC Data Table. View Source
